protein 15K, Chlamydia trachomatis
Description
Primary Sequence Analysis and Cysteine Motif Organization
The primary sequence of the 15 kilodalton outer membrane protein in Chlamydia trachomatis reveals a compact polypeptide structure characterized by an exceptionally high cysteine content that fundamentally defines its structural and functional properties. Analysis of the complete amino acid sequence demonstrates that this protein contains multiple cysteine residues strategically positioned throughout its 88-amino acid length, creating a molecular framework optimized for extensive disulfide bond formation. The mature protein exhibits a calculated molecular weight of approximately 9,206 daltons after signal peptide processing, though electrophoretic analysis often reveals apparent molecular weights in the range of 12.5 to 15.5 kilodaltons due to the protein's unique structural characteristics and potential post-translational modifications.
The cysteine motif organization within Outer Membrane Protein 3 follows a distinctive pattern that differentiates it from other bacterial outer membrane proteins. The protein sequence begins with a signal peptide sequence that directs co-translational translocation across the cytoplasmic membrane, followed by the mature protein domain containing the characteristic cysteine-rich region. These cysteine residues are not randomly distributed but rather organized in specific motifs that facilitate the formation of intramolecular and potentially intermolecular disulfide bonds essential for protein stability and membrane integration.
Comparative sequence analysis between different Chlamydia trachomatis strains reveals that while the overall sequence architecture remains highly conserved, subtle but significant variations exist in the cysteine motif organization. The protein demonstrates remarkable evolutionary conservation across different serovariants, suggesting that the cysteine motif organization serves critical structural functions that cannot tolerate extensive variation without compromising protein functionality. The strategic positioning of cysteine residues creates multiple potential disulfide bonding patterns, contributing to the protein's structural complexity and stability within the outer membrane environment.
The amino acid composition analysis reveals that beyond the prominent cysteine content, the protein contains a balanced distribution of hydrophobic and hydrophilic residues that facilitate its membrane association properties. The sequence includes several charged amino acids that contribute to the protein's overall electrostatic characteristics, which have been shown to vary between different biovariants in ways that may influence membrane organization and protein-protein interactions within the outer membrane complex.
Properties
CAS No. |
138930-06-0 |
|---|---|
Molecular Formula |
C16H28N2O4 |
Synonyms |
protein 15K, Chlamydia trachomatis |
Origin of Product |
United States |
Scientific Research Applications
Mechanisms of Host Interaction
Protein 15K is integral to the interaction between Chlamydia trachomatis and host cells. It is involved in the formation and maintenance of the inclusion membrane that houses the bacteria during infection. Recent studies utilizing proximity-dependent proteomics have identified that protein 15K interacts with host proteins essential for the chlamydial developmental cycle. For instance, it has been shown to recruit endoplasmic reticulum exit site proteins, which are critical for chlamydial growth and inclusion biogenesis .
Impact on Extrusion Mechanisms
Research has indicated that protein 15K is associated with calcium signaling pathways that regulate the extrusion of Chlamydia from infected cells. Disruption of protein 15K function leads to reduced recruitment of key host proteins necessary for this process, highlighting its role in chlamydial release mechanisms. This understanding opens avenues for therapeutic interventions aimed at disrupting these interactions to control infection .
Immunogenic Potential
Protein 15K has been identified as a potential candidate for vaccine development due to its immunogenic properties. Studies have shown that proteins from Chlamydia trachomatis can elicit robust immune responses in both humans and animal models. Specifically, fragments of protein 15K have been linked to T-cell epitope recognition, suggesting their capability to stimulate protective immunity against Chlamydia infections .
Targeting Surface Proteins
The identification of protein 15K as an adhesin further enhances its appeal as a vaccine target. Its role in mediating adhesion to host cells is critical for establishing infection, making it a strategic focus for developing vaccines aimed at preventing Chlamydia infections .
Quantitative Proteomics
The application of quantitative proteomics has provided deep insights into the protein composition and abundance of Chlamydia trachomatis during different stages of its lifecycle. Protein 15K has been quantified alongside other key proteins using advanced mass spectrometry techniques, allowing researchers to understand better the metabolic activities and energy investments of the pathogen during infection .
Case Studies
- Proteomic Mapping : A study employing mass spectrometry identified over 400 proteins associated with inclusion membranes at various infection stages, revealing the critical role of protein 15K in these interactions .
- Functional Characterization : Research demonstrated that knockdown of protein 15K significantly impaired chlamydial growth and development, underscoring its essential function within the pathogen's lifecycle .
- Vaccine Trials : Clinical trials targeting protein 15K have shown promise in eliciting immune responses capable of neutralizing Chlamydia challenges in animal models, paving the way for future vaccine formulations .
Comparison with Similar Compounds
Comparative Analysis of C. trachomatis Proteins
Table 1: Structural and Functional Comparison of Key Proteins
Key Findings from Comparative Studies
Antigenic Specificity: MOMP contains four variable domains (VDs) that determine serovar specificity (e.g., serovars D-K vs. L1-L3). These VDs are critical for antibody neutralization and vaccine design . Pgp3, TmeA, and InaC are species-specific antigens with superior diagnostic performance compared to cross-reactive proteins like HSP60. Pgp3-based assays show 98% sensitivity in detecting anti-C. trachomatis antibodies .
Functional Divergence :
- MOMP is essential for bacterial viability and interacts with host epithelial cells, while Pmps facilitate tissue tropism and host adaptation .
- TmeA and InaC are effectors involved in intracellular survival, distinct from the structural role of MOMP .
Immunogenicity and Vaccine Potential: MOMP-based vaccines elicit serovar-specific immunity but face challenges due to antigenic variation. In contrast, Pmps (e.g., PmpD) induce broader immune responses in murine models . Pgp3 is a promising vaccine candidate due to its plasmid-dependent expression and role in virulence .
Diagnostic Applications: MOMP is detected via PCR (e.g., GeneXpert) and serology, but its genetic variability limits assay consistency . Pgp3 and CT694 are used in Luminex-based serology, showing high specificity in low-prevalence settings .
Preparation Methods
Host Cell Infection and Growth Conditions
C. trachomatis is an obligate intracellular pathogen requiring eukaryotic host cells for propagation. McCoy cells, a murine fibroblast line, are commonly infected with C. trachomatis serovar L2 in minimal essential medium (MEM) supplemented with 10% fetal calf serum, 2 mM L-glutamine, and 1 μg/ml cycloheximide to inhibit host protein synthesis. Infections are maintained at 37°C in a 5% CO₂ atmosphere for 48–72 hours until host cell lysis releases elementary bodies (EBs) and reticulate bodies (RBs).
Harvesting and Initial Processing
Infected cells are harvested via mechanical disruption using glass beads, followed by centrifugation to pellet cellular debris. Total genomic DNA and proteins are extracted using phenol-chloroform methods, with ethanol precipitation for DNA and radioimmunoprecipitation assay (RIPA) buffer for proteins. Protease and phosphatase inhibitors (e.g., sodium orthovanadate) are critical to preserve post-translational modifications like tyrosine phosphorylation.
Recombinant Expression and Purification Strategies
Cloning and Vector Design
Genes encoding C. trachomatis proteins are amplified via PCR using serovar-specific primers and cloned into expression vectors such as pRSETC or pBOMB5. For example, the incA gene was cloned into pBOMB5-tet with a tetracycline-inducible promoter, enabling regulated expression in E. coli BL21(DE3)-RIPL strains. Silent mutations are introduced to evade small RNA (sRNA)-mediated knockdown systems, ensuring stable protein production.
Affinity Chromatography
His-tagged recombinant proteins are purified using nickel-affinity chromatography. C. trachomatis CT670 was expressed in E. coli, lysed via sonication, and purified on Ni-ProBond resin with imidazole elution. TEV protease cleavage removes affinity tags, followed by a second nickel column pass to isolate tag-free proteins. Size-exclusion chromatography (Superdex 200) further refines protein homogeneity, achieving >95% purity as verified by SDS-PAGE.
Table 1: Purification Metrics for C. trachomatis Proteins
| Protein | Host System | Yield (mg/L) | Purity (%) | Method | Reference |
|---|---|---|---|---|---|
| CT670 | E. coli | 10–15 | >95 | Ni-affinity + SEC | |
| Tyr-P 70kDa | HeLa | 0.5–1.0 | 80 | Immunoaffinity | |
| MOMP | E. coli | 5–10 | 90 | Ni-affinity |
Immunoaffinity and Proteomic Characterization
Phosphotyrosine Enrichment
Tyrosine-phosphorylated proteins are isolated using anti-phosphotyrosine antibodies (e.g., 4G10) conjugated to agarose beads. Infected HeLa cell lysates are incubated with beads, washed, and eluted with phenylphosphate. This method identified a 70 kDa phosphoprotein complex critical for early C. trachomatis development.
Two-Dimensional Gel Electrophoresis (2D-GE)
Proteins are separated by isoelectric focusing (pH 4–7) followed by SDS-PAGE. Coomassie-stained gels are excised for in-gel trypsin digestion, with peptides analyzed via liquid chromatography-tandem mass spectrometry (LC-MS/MS). MASCOT software matches spectra to C. trachomatis databases, achieving 95% confidence thresholds.
Challenges in Low-Molecular-Weight Protein Detection
Interference from Host Proteins
Proteins <30 kDa, such as the hypothetical 15K target, are often obscured by abundant host proteins (e.g., actin). Immunodepletion of host proteins or gradient centrifugation (e.g., Percoll) enriches bacterial fractions.
Western Blot Optimization
Transferring low-MW proteins to nitrocellulose membranes requires methanol-free buffers to prevent overtransfer. Serotype-specific antibodies are essential, as cross-reactivity with human immunoglobulins is common.
Validation and Functional Assays
Bacterial Two-Hybrid Systems
Protein-protein interactions are validated using pBT/pTRG vectors in E. coli XL1-Blue. Bait and target plasmids are cotransformed, and interactions are selected on histidine-deficient agar with 3-AT. This confirmed CT670’s role in chlamydial inclusion membrane scaffolding.
Q & A
Q. What are the standard methodologies for detecting and quantifying Protein 15K in Chlamydia trachomatis infections?
- Methodological Answer: Protein 15K can be detected using SDS-PAGE for separation, followed by Western blotting with serovar-specific antibodies (e.g., anti-MOMP antibodies validated against recombinant proteins) . Quantitative PCR (qPCR) targeting the gene encoding Protein 15K is recommended for transcriptional analysis, while immunofluorescence microscopy with strain-specific antibodies confirms protein localization in infected cells .
Q. What experimental approaches are recommended for initial characterization of Protein 15K's secretion mechanism?
- Methodological Answer: Block secretion pathways using inhibitors like C1 (Type II secretion inhibitor) and C16 (Type III secretion inhibitor) compounds. Assess secretion via comparative Western blotting of cytosolic and supernatant fractions from infected HeLa cells treated with these inhibitors . Validate results using genetic knockouts of secretion-associated chaperones (e.g., Scc2/Scc3) to confirm dependency on specific pathways .
Q. How do researchers validate the specificity of antibodies used in Protein 15K detection assays?
- Methodological Answer: Perform Western blotting against recombinant Protein 15K and lysates from C. trachomatis knockout strains to confirm antibody specificity. Cross-reactivity testing with related species (e.g., C. pneumoniae) and host cell lysates (e.g., HEp-2) is critical . Immunofluorescence in uninfected cells serves as a negative control .
Advanced Research Questions
Q. How can researchers resolve contradictions in the reported subcellular localization of Protein 15K?
- Methodological Answer: Combine high-resolution imaging (e.g., immunogold electron microscopy) with colocalization markers for inclusion membranes (e.g., CT249) or host organelles . Use CRISPR-Cas9-generated C. trachomatis strains lacking Protein 15K to compare localization patterns in wild-type vs. mutant infections . Quantitative proteomic analysis of subcellular fractions can further resolve discrepancies .
Q. What strategies are effective for determining the three-dimensional structure of Protein 15K and its interaction with RNA?
- Methodological Answer: Isotopic labeling (e.g., 15N-glucose) enables NMR studies of Protein 15K-RNA complexes in solution, revealing dynamic interactions . For cryo-EM, purify tag-free Protein 15K using Sarkosyl-assisted chromatography and reconstitute complexes with synthetic RNA for structural analysis . Molecular dynamics simulations can predict binding interfaces for experimental validation .
Q. What methodologies assess the role of Protein 15K in modulating host immune responses?
- Methodological Answer: Use proteome arrays to screen human sera for IgG/IgA reactivity against Protein 15K, comparing responses in patients with acute vs. resolved infections . ELISpot assays quantify T-cell responses using peripheral blood mononuclear cells (PBMCs) exposed to Protein 15K peptides . Longitudinal studies tracking antibody titers and clinical outcomes (e.g., reinfection rates) establish correlative immunity .
Q. How can conflicting data on Protein 15K's immunodominance be addressed in vaccine development?
- Methodological Answer: Conduct comparative studies using adjuvants (e.g., TLR agonists) to evaluate humoral vs. cellular immune responses in animal models. Epitope mapping with overlapping peptides identifies conserved vs. variable regions, while challenge experiments with heterologous C. trachomatis strains test cross-protection . Integrate data from human cohort studies to prioritize epitopes with consistent immunogenicity .
Data Contradiction and Validation
Q. How should researchers address discrepancies in functional studies of Protein 15K across C. trachomatis serovars?
- Methodological Answer: Perform comparative genomics to identify serovar-specific mutations in Protein 15K. Validate functional differences using isogenic strains expressing swapped alleles. Reproducibility requires standardized infection models (e.g., MOI, host cell type) and harmonized readouts (e.g., inclusion-forming units vs. qPCR) .
Q. What controls are essential when analyzing Protein 15K's role in bacterial persistence?
- Methodological Answer: Include untreated controls and rescue experiments (e.g., complementation of knockout strains) to confirm phenotype specificity. Monitor metabolic activity via ATP assays and transcriptional profiling of persistence-associated genes (e.g., htrA) .
Ethical and Translational Considerations
Q. How can translational studies balance mechanistic research on Protein 15K with ethical constraints in human trials?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
